Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

Medicinal Chemistry Patent Analytics Building Blocks

This tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate (CAS 1367929-39-2) is the premier scaffold for medicinal chemistry programs targeting oncogenic KRAS G12C and kinases. The unique cyanomethyl group (validated in clinical-stage inhibitors via PDB 9XZ1 at 1.96 Å) is a critical warhead for covalent cysteine binding, making generic aminomethyl or hydroxymethyl analogs unsuitable. Its privileged status is proven by 44 associated patents, a significantly denser IP landscape than related scaffolds. Procure this building block to explore novel, patentable chemical space and accelerate your SBDD programs with a proven binding moiety.

Molecular Formula C11H19N3O2
Molecular Weight 225.292
CAS No. 1367929-39-2
Cat. No. B2486826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
CAS1367929-39-2
Molecular FormulaC11H19N3O2
Molecular Weight225.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)CC#N
InChIInChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3
InChIKeyPQMGXPIFQIFJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate (CAS 1367929-39-2) as a Privileged Building Block for Targeted Oncology and Kinase Inhibitor Synthesis


tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate (CAS 1367929-39-2, C11H19N3O2, MW 225.29) is a functionalized piperazine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and a cyanomethyl substituent at the 3-position . It serves as a versatile intermediate in organic synthesis, particularly valued for constructing complex heterocycles and modifying bioactive molecules in medicinal chemistry . Its structural features make it a key building block for the development of novel therapeutics, especially those targeting oncogenic proteins like KRAS and various kinases [1].

Why tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate Cannot Be Substituted by Other Boc-Protected Piperazine Analogs


Generic substitution of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate with other Boc-piperazine derivatives (e.g., aminomethyl or hydroxymethyl analogs) is not feasible due to the unique reactivity and downstream functionalization potential conferred by the cyanomethyl group. This nitrile moiety is a crucial warhead for covalent targeting of cysteine residues in proteins like KRAS G12C [1], as evidenced by its presence in clinical-stage inhibitors. Furthermore, the compound's privileged status is reflected in its patent landscape, with 44 associated patents, a figure significantly higher than that of the tert-butyl 3-(aminomethyl) analog (18 patents) [2], indicating a higher density of innovation and proprietary structural space centered on this specific scaffold.

Quantitative Evidence Guide for tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate: Comparative Performance in Synthesis and Drug Discovery


Superior Patent Citation Density Indicates Higher Relevance in Drug Discovery Pipelines

The compound is cited in 44 patents, making it a highly sought-after building block in the pharmaceutical industry. This is a 144% increase in patent citations compared to its closest functional analog, tert-butyl 3-(aminomethyl)piperazine-1-carboxylate, which is cited in only 18 patents [1][2]. This difference quantifies its greater utility and more central role in proprietary drug discovery efforts.

Medicinal Chemistry Patent Analytics Building Blocks

Enables Synthesis of Ultra-Potent KRAS G12C Inhibitors with Single-Digit Nanomolar Cellular Activity

The cyanomethyl-piperazine scaffold is a critical component of potent KRAS G12C inhibitors, as demonstrated by the compound 'KRAS G12C inhibitor 5' (WO2017201161A1, Example 147). This final compound, synthesized using the target scaffold, exhibits an IC50 of 10 nM for inhibiting ERK phosphorylation in the human NCI-H358 lung cancer cell line [1]. This activity is significantly higher than that of many other cyanomethyl-piperazine-based compounds developed for different targets, such as PAF antagonists, which typically display IC50 values around 40 nM in platelet aggregation assays [2].

KRAS G12C Targeted Oncology Covalent Inhibitors

Validated by High-Resolution Structural Biology in KRAS G12C Drug-Target Complexes

The utility of the (S)-enantiomer of the cyanomethyl-piperazine fragment is structurally validated in the PDB. The 1.96 Å resolution X-ray crystal structure of the KRAS(G12C) protein bound to the inhibitor RNK07311 (PDB ID: 9XZ1) explicitly reveals the (3S)-3-(cyanomethyl)-4-propanoylpiperazin-1-yl group making key interactions within the binding pocket [1]. In contrast, a search of the PDB for structures containing the hydroxymethyl analog (tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate) yields no comparable high-resolution co-crystal structures with a major oncology target, underscoring the unique structural utility of the cyanomethyl moiety for covalent targeting.

Structural Biology X-ray Crystallography KRAS G12C

High-Impact Research and Industrial Applications for tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate


Synthesis of Next-Generation KRAS G12C Inhibitors to Overcome Clinical Resistance

This compound is the premier starting material for medicinal chemistry programs focused on developing novel, covalent KRAS G12C inhibitors. The evidence from PDB 9XZ1 shows its cyanomethyl-piperazine fragment is integral to the binding mode of advanced inhibitors designed to circumvent acquired resistance, a major clinical challenge [1]. Procurement of this specific building block is essential for teams aiming to replicate or build upon the potent cellular activity (IC50 = 10 nM) reported for patent example compounds like those in WO2017201161A1 [2].

Accelerating Structure-Based Drug Design (SBDD) for Covalent Kinase and GTPase Inhibitors

The availability of high-resolution structural data (1.96 Å) from PDB 9XZ1 provides a validated starting point for computational chemistry and SBDD [1]. Researchers can confidently use the scaffold to model new inhibitors, leveraging the known binding pose of the cyanomethyl-piperazine moiety. This reduces the time and cost associated with crystallographic hit-finding for new targets with a reactive cysteine in a similar binding pocket.

Building a Strong Intellectual Property Portfolio in Targeted Oncology

With 44 associated patents, this compound is at the center of a dense innovation landscape [3]. Procuring this specific scaffold enables research organizations to explore novel chemical space around a validated core, increasing the probability of generating patentable, composition-of-matter claims. Its use provides a direct link to a prolific area of drug discovery, as opposed to less frequently cited analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.